molecular formula C18H16N4S B11931259 N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine

N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine

Cat. No.: B11931259
M. Wt: 320.4 g/mol
InChI Key: ZIHUVIWSMDMZOU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is a complex organic compound that features an indole moiety, a thiophene ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the coupling of tryptamine with a thiophene-substituted pyrimidine derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole, thiophene, and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene and pyrimidine rings may also contribute to the compound’s overall biological activity by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its indole, thiophene, and pyrimidine rings. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine

InChI

InChI=1S/C18H16N4S/c1-2-5-15-14(4-1)13(12-21-15)7-9-19-18-20-10-8-16(22-18)17-6-3-11-23-17/h1-6,8,10-12,21H,7,9H2,(H,19,20,22)

InChI Key

ZIHUVIWSMDMZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC(=N3)C4=CC=CS4

Origin of Product

United States

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